Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate

Catalog No.
S1490757
CAS No.
41891-54-7
M.F
C11H21O5P
M. Wt
264.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate

CAS Number

41891-54-7

Product Name

Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate

IUPAC Name

ethyl (E)-4-diethoxyphosphoryl-3-methylbut-2-enoate

Molecular Formula

C11H21O5P

Molecular Weight

264.25 g/mol

InChI

InChI=1S/C11H21O5P/c1-5-14-11(12)8-10(4)9-17(13,15-6-2)16-7-3/h8H,5-7,9H2,1-4H3/b10-8+

InChI Key

OQKGPUSERILONW-CSKARUKUSA-N

SMILES

CCOC(=O)C=C(C)CP(=O)(OCC)OCC

Synonyms

Diethyl 3-ethoxycarbonyl-2-methyl-2-propenyl Phosphonate; 4-(Diethoxyphosphinyl)-3-methyl-2-butenoic acid Ethyl Ester; Triethyl 3-Methyl-4-phosphonocrotonate; Triethyl 4-Phosphono-3-methyl-2-butenoate

Canonical SMILES

CCOC(=O)C=C(C)CP(=O)(OCC)OCC

Isomeric SMILES

CCOC(=O)/C=C(\C)/CP(=O)(OCC)OCC

Application in Antimicrobial Agents

Application in Furan Fragment Functionalization

Application in Synthesis of Diethyl Benzylphosphonates

Application in Chemical Structure Analysis

Molecular Structure Analysis

Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate possesses a unique structure containing several functional groups:

  • Ester group (C=O-O-CH2-CH3): The ethyl ester group is linked to the central carbon atom. Esters can participate in various reactions and influence the molecule's overall properties [].
  • Diethoxyphosphoryl group (P(OCH2CH3)2): This group, attached to the fourth carbon, is a phosphonate, a close relative of phosphates commonly found in biological systems [].
  • Conjugated alkene system (C=C-C=O): The presence of a double bond next to a carbonyl group (C=O) creates a conjugated system, which can influence reactivity and electronic properties.
  • Methyl group (CH3): This group is attached to the third carbon and can affect the molecule's size and hydrophobic character [].
Typical of phosphonate esters. These include:

  • Nucleophilic Substitution Reactions: The phosphonate group can undergo nucleophilic attack, allowing for the substitution of the ethoxy groups with other nucleophiles.
  • Condensation Reactions: The compound can react with amines or alcohols to form amides or esters, respectively, which are valuable in synthetic organic chemistry.
  • Hydrolysis: Under acidic or basic conditions, the ethyl ester can be hydrolyzed to yield corresponding acids, which may have different biological activities .

The biological activity of ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate has been explored in several studies. It exhibits potential as an insecticide and has shown activity against certain pests due to its phosphonate structure, which disrupts metabolic processes in target organisms. Additionally, compounds with similar structures have been studied for their roles in inhibiting enzymes related to various diseases, suggesting that this compound may also possess therapeutic properties .

Several methods have been developed for synthesizing ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate:

  • Phosphorylation of Enol Esters: A common method involves the reaction of an enol ester with diethoxyphosphoryl chloride under basic conditions.
  • Esterification Reactions: The compound can be synthesized through esterification of 4-(diethoxyphosphoryl)-3-methylbut-2-enoic acid with ethanol.
  • Condensation Reactions: Another approach includes the condensation of suitable aldehydes with diethoxyphosphonate derivatives.

These methods allow for variations in yield and purity, depending on the specific conditions employed.

Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate finds applications in several fields:

  • Agricultural Chemistry: Used as an insecticide due to its efficacy against certain pests.
  • Pharmaceuticals: Potentially useful in drug development due to its biological activity against various enzymes.
  • Chemical Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules .

Interaction studies involving ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate focus on its effects on biological systems. Research indicates that it may interact with specific enzymes or receptors, influencing metabolic pathways. Such studies are crucial for understanding its potential therapeutic applications and safety profiles when used in agricultural or medicinal contexts .

Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate shares structural similarities with several other compounds, particularly those containing phosphonate groups. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
Ethyl 4-(dimethylphosphonyl)-3-methylbut-2-enoateC₁₁H₂₁O₄PContains dimethyl instead of diethoxy groups
Methyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoateC₁₁H₂₃O₅PMethyl group instead of ethyl; differing reactivity
Triethyl 3-methyl-4-phosphonocrotonateC₁₂H₂₃O₄PSimilar phosphonate structure but different ester functionalities

The uniqueness of ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate lies in its specific combination of functional groups, which influences its reactivity and potential applications compared to these similar compounds .

XLogP3

1.3

Dates

Modify: 2023-08-15

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